5-Imino-2-isopropyl-6-(2-trifluoromethyl-benzylidene)-5,6-dihydro-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
5-Imino-2-isopropyl-6-(2-trifluoromethyl-benzylidene)-5,6-dihydro-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex heterocyclic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Imino-2-isopropyl-6-(2-trifluoromethyl-benzylidene)-5,6-dihydro-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multi-step reactions. One common method includes the condensation of appropriate aldehydes with thiadiazole derivatives under acidic or basic conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Imino-2-isopropyl-6-(2-trifluoromethyl-benzylidene)-5,6-dihydro-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylidene moiety, often using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted thiadiazolo[3,2-a]pyrimidines .
Scientific Research Applications
5-Imino-2-isopropyl-6-(2-trifluoromethyl-benzylidene)-5,6-dihydro-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Imino-2-isopropyl-6-(2-trifluoromethyl-benzylidene)-5,6-dihydro-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies on its molecular targets and pathways are ongoing .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazolo[3,2-a]pyrimidines and their derivatives, such as:
- 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole
- 1,3,4-Thiadiazole derivatives with various substituents .
Uniqueness
What sets 5-Imino-2-isopropyl-6-(2-trifluoromethyl-benzylidene)-5,6-dihydro-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one apart is its unique structure, which imparts specific biological activities and chemical reactivity.
Properties
Molecular Formula |
C16H13F3N4OS |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
(6Z)-5-imino-2-propan-2-yl-6-[[2-(trifluoromethyl)phenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C16H13F3N4OS/c1-8(2)14-22-23-12(20)10(13(24)21-15(23)25-14)7-9-5-3-4-6-11(9)16(17,18)19/h3-8,20H,1-2H3/b10-7-,20-12? |
InChI Key |
OCUJFFXPEGMULR-IILAUFJGSA-N |
Isomeric SMILES |
CC(C)C1=NN2C(=N)/C(=C/C3=CC=CC=C3C(F)(F)F)/C(=O)N=C2S1 |
Canonical SMILES |
CC(C)C1=NN2C(=N)C(=CC3=CC=CC=C3C(F)(F)F)C(=O)N=C2S1 |
Origin of Product |
United States |
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